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Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of

several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic

dermatitis, and ulcerative colitis.[1][2] Its therapeutic efficacy is rooted in the modulation of the

JAK-STAT signaling pathway, a critical conduit for cytokine signaling in immune-mediated

inflammatory diseases.[3][4] This technical guide provides an in-depth review of the

pharmacokinetics (PK) and pharmacodynamics (PD) of Upadacitinib, intended for researchers,

scientists, and drug development professionals.

Pharmacokinetics
Upadacitinib exhibits dose-proportional pharmacokinetics and is characterized by a biphasic

elimination pattern.[1][5] The development of an extended-release (ER) formulation has

enabled once-daily dosing, enhancing patient compliance.[6][7]

Absorption
Following oral administration of the immediate-release (IR) formulation, Upadacitinib is rapidly

absorbed, reaching maximum plasma concentration (Tmax) in approximately 1 hour under

fasting conditions.[1] The ER formulation has a median Tmax of 2 to 4 hours.[3][8] Steady-state

plasma concentrations are typically achieved within four days of once-daily dosing with minimal

accumulation.[6] Based on its high permeability and solubility, Upadacitinib is classified as a

Biopharmaceutics Classification System (BCS) Class I drug.[7]
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Distribution
Upadacitinib is approximately 52% bound to human plasma proteins.[1][3] The blood-to-plasma

ratio is 1.0.[6] Population pharmacokinetic models estimate the steady-state volume of

distribution (Vss) to be between 210 L and 294 L, indicating distribution into tissues.[5][9]

Metabolism
The metabolism of Upadacitinib is primarily mediated by the cytochrome P450 (CYP) 3A4

enzyme, with a minor contribution from CYP2D6.[1][3] There are no known active metabolites.

[6] In vitro studies have shown that Upadacitinib does not significantly inhibit or induce major

CYP enzymes at clinically relevant concentrations.[1][10]

Excretion
Upadacitinib is eliminated from the body through both renal and fecal routes. Approximately

24% of the administered dose is excreted as unchanged drug in the urine and 38% in the

feces.[3][6] Metabolites account for about 34% of the total excreted dose.[6] The terminal

elimination half-life for the ER formulation ranges from 8 to 14 hours.[3]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for both the immediate-

release and extended-release formulations of Upadacitinib.

Table 1: Single-Dose Pharmacokinetic Parameters of Upadacitinib Immediate-Release (IR)

Formulation in Healthy Volunteers[1]

Dose (mg) Cmax (ng/mL) AUC (ng·h/mL) Tmax (h) t½ (h)

3 34.6 136 1.0 6.8

6 68.2 275 1.0 8.6

12 135 563 1.0 10.3

24 244 1140 1.0 14.8
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Data presented as geometric means. Cmax: Maximum plasma concentration; AUC: Area under

the plasma concentration-time curve; Tmax: Time to reach Cmax; t½: Terminal elimination half-

life.

Table 2: Steady-State Pharmacokinetic Parameters of Upadacitinib Extended-Release (ER)

Formulation

Parameter 15 mg Once Daily 30 mg Once Daily

Formulation Bioavailability

(relative to IR)
76%[1] 76.2%[9]

Apparent Oral Clearance

(CL/F)

53.7 L/h (Healthy Volunteers)

[9]

39.7 L/h (Typical Healthy Male,

for IR)[5]

Steady-State Volume of

Distribution (Vss/F)
294 L (Healthy Volunteers)[9]

210 L (Typical Healthy Male,

for IR)[5]

Terminal Elimination Half-life

(t½)
8-14 hours[3] 9-14 hours[1]

Tmax 2-4 hours[3] 2-4 hours[11]

Table 3: Influence of Covariates and Drug Interactions on Upadacitinib Exposure (AUC)
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Factor
Effect on Upadacitinib
AUC

Clinical Recommendation

Food

High-fat meal (with ER

formulation)
~29% increase[6]

Can be taken with or without

food.

Drug Interactions

Strong CYP3A4 Inhibitors

(e.g., Ketoconazole)
~75% increase[1]

Dose reduction may be

necessary.

Strong CYP3A4 Inducers (e.g.,

Rifampin)
~61% decrease[6]

Co-administration is not

recommended.[6]

Patient Characteristics

Renal Impairment (Mild) ~13-16% increase[5][9] No dose adjustment required.

Renal Impairment (Moderate) ~26-32% increase[5][9] No dose adjustment required.

Hepatic Impairment (Mild to

Moderate)
Not clinically significant

No dose adjustment required.

[6]

Hepatic Impairment (Severe) Not studied Not recommended.[6]

Sex (Female vs. Male) ~16-21% higher[5][12] No dose adjustment required.

Body Weight
Not correlated with

clearance[5]
No dose adjustment required.

Pharmacodynamics
Upadacitinib's mechanism of action is the selective and reversible inhibition of JAK1.[13][14]

The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases

that are essential for the signaling of numerous cytokines and growth factors involved in

hematopoiesis and immune function.[3]

Mechanism of Action: JAK-STAT Pathway Inhibition
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Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each

other and the receptor itself. This creates docking sites for Signal Transducers and Activators of

Transcription (STATs).[4] Once docked, STATs are phosphorylated by the JAKs, leading to their

dimerization and translocation to the nucleus, where they regulate the transcription of target

genes involved in inflammation and immune responses.[3][4] Upadacitinib, by acting as an

ATP-competitive inhibitor, blocks the kinase activity of JAK1, thereby preventing the

phosphorylation and activation of downstream STATs.[13][14] This disrupts the signaling of pro-

inflammatory cytokines such as IL-6 and interferons.[4][15]
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Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and gene transcription.
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Selectivity Profile
Upadacitinib demonstrates greater inhibitory potency for JAK1 compared to JAK2, JAK3, and

TYK2.[1] This selectivity is hypothesized to contribute to a more favorable benefit-risk profile by

minimizing effects on pathways predominantly signaled through other JAKs, such as those

involved in erythropoiesis (JAK2) or certain lymphocyte functions (JAK3).[15][16]

Table 4: In Vitro JAK Inhibition Profile of Upadacitinib[13]

JAK Isoform IC₅₀ (μM)

JAK1 0.043

JAK2 0.12

JAK3 2.3

TYK2 4.7

IC₅₀: Half-maximal inhibitory concentration from enzymatic assays.

In Vivo Pharmacodynamic Effects
The administration of Upadacitinib leads to a dose- and concentration-dependent inhibition of

JAK1-mediated signaling pathways.[14] This is demonstrated by the reversible inhibition of IL-

6-induced STAT3 phosphorylation (a measure of JAK1/JAK2 activity) and IL-7-induced STAT5

phosphorylation (a measure of JAK1/JAK3 activity) in ex vivo whole blood assays.[13][14] The

maximum inhibition of these biomarkers occurs approximately one hour after dosing, with

levels returning toward baseline by the end of the dosing interval.[14]

Experimental Protocols
Determination of Plasma Concentrations
Upadacitinib plasma concentrations in clinical trials are determined using a validated liquid

chromatography method with tandem mass spectrometric detection (LC-MS/MS).[5][17] This

highly sensitive and specific method allows for the accurate quantification of the drug in

biological matrices.[17] The lower limits of quantitation (LLOQ) for these assays typically range

from 0.0503 to 0.0543 ng/mL.[18]
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In Vitro JAK Selectivity Assays
The selectivity of Upadacitinib for different JAK isoforms is established through a series of in

vitro experiments:

Biochemical Assays: These assays measure the direct inhibition of the kinase activity of

purified, recombinant JAK enzymes.[15] They are used to determine the half-maximal

inhibitory concentration (IC₅₀) for each JAK isoform, providing a direct comparison of

potency.[13]

Cellular Assays: Human cell lines, sometimes engineered to express specific JAKs and

cytokine receptors, are used to assess the drug's activity in a more physiologically relevant

context.[15] Cells are stimulated with specific cytokines (e.g., IL-6 for JAK1/2, IL-2 for

JAK1/3) in the presence of varying concentrations of Upadacitinib. The inhibition of cytokine-

induced STAT phosphorylation is then measured, typically by flow cytometry or western blot.

[15]

Ex Vivo STAT Phosphorylation Inhibition Assay
This assay is a key pharmacodynamic measure used in clinical studies to assess the biological

activity of Upadacitinib in patients.[13][15]

Blood Collection: Whole blood samples are collected from subjects at various time points

before and after drug administration.[19]

Ex Vivo Stimulation: Aliquots of the whole blood are stimulated with a specific cytokine

known to signal through a particular JAK pathway (e.g., IL-6 to assess JAK1/JAK2 or IL-7 to

assess JAK1/JAK3).[14]

Cell Lysis and Staining: Red blood cells are lysed, and the remaining leukocytes are fixed,

permeabilized, and stained with fluorescently labeled antibodies against specific cell surface

markers and intracellular phosphorylated STAT proteins (pSTAT3 or pSTAT5).[20]

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer to quantify the

levels of pSTAT in specific leukocyte subpopulations (e.g., T cells, B cells).[20]
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Data Analysis: The inhibition of STAT phosphorylation is calculated by comparing the pSTAT

levels in stimulated samples from post-dose time points to pre-dose levels.[19]

Ex Vivo STAT Phosphorylation Assay Workflow

1. Collect Whole Blood
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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